molecular formula C19H18N2O3S2 B461605 (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

(5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B461605
M. Wt: 386.5g/mol
InChI Key: FHHVIVLNAVRNDJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a thiazolidine ring substituted with a methoxyphenylamino group and a methylsulfanylbenzylidene group, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5g/mol

IUPAC Name

(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H18N2O3S2/c1-24-15-7-5-14(6-8-15)20-12-21-18(22)17(26-19(21)23)11-13-3-9-16(25-2)10-4-13/h3-11,20H,12H2,1-2H3/b17-11+

InChI Key

FHHVIVLNAVRNDJ-GZTJUZNOSA-N

SMILES

COC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O

Isomeric SMILES

COC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=O

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents like NaBH4 or LiAlH4 to form different derivatives.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

(5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thiazolidine ring and the aromatic substituents allows the compound to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar compounds to (5E)-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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